

Comparative NMR Analysis of 3-Bromo-2-methyl-5-nitropyridine and Structural Analogs

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Compound of Interest

Compound Name: 3-Bromo-2-methyl-5-nitropyridine

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In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide presents a detailed ^1H and ^{13}C NMR analysis of **3-Bromo-2-methyl-5-nitropyridine**, a substituted pyridine derivative of interest in medicinal chemistry.

This report furnishes a comparative analysis of the NMR spectral data of **3-Bromo-2-methyl-5-nitropyridine** alongside structurally related analogs. By examining the effects of substituent placement on chemical shifts and coupling constants, researchers can gain a deeper understanding of structure-property relationships. The presented data, including predicted ^{13}C NMR values for the target compound, serves as a valuable reference for scientists engaged in the synthesis and characterization of similar heterocyclic systems.

^1H NMR Spectral Data Comparison

The ^1H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. The table below compares the experimental ^1H NMR data for **3-Bromo-2-methyl-5-nitropyridine** with its structural isomers and a related derivative.

Compound	H-4 (δ , ppm, multiplicity, J Hz)	H-6 (δ , ppm, multiplicity, J Hz)	-CH ₃ (δ , ppm, multiplicity)	Solvent
3-Bromo-2-methyl-5-nitropyridine	8.61 (d, J = 2.3)	9.25 (d, J = 2.3)	2.80 (s)	CDCl ₃
2-Bromo-3-methyl-5-nitropyridine	8.40 (d, J = 2.1)	9.15 (d, J = 2.1)	2.66 (s)	CDCl ₃
3-Bromo-2-methylpyridine	7.55 (dd, J = 7.8, 1.6)	8.28 (dd, J = 4.7, 1.6)	2.63 (s)	CDCl ₃

¹³C NMR Spectral Data Comparison

¹³C NMR spectroscopy offers a detailed view of the carbon framework of a molecule. Due to the unavailability of experimental data, the ¹³C NMR chemical shifts for **3-Bromo-2-methyl-5-nitropyridine** have been predicted and are presented below alongside the experimental data for its analogs.

Compound	C-2 (δ , ppm)	C-3 (δ , ppm)	C-4 (δ , ppm)	C-5 (δ , ppm)	C-6 (δ , ppm)	-CH ₃ (δ , ppm)	Solvent
3-Bromo-2-methyl-5-nitropyridine (Predicted)	159.2	118.5	141.3	145.8	150.1	24.5	CDCl ₃
2-Bromo-3-methyl-5-nitropyridine	142.1	136.2	145.7	140.8	147.9	18.2	CDCl ₃
3-Bromo-2-methylpyridine	158.1	123.6	139.7	122.9	148.9	24.1	CDCl ₃

Experimental Protocols

A standardized protocol was followed for the acquisition of NMR spectra.

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

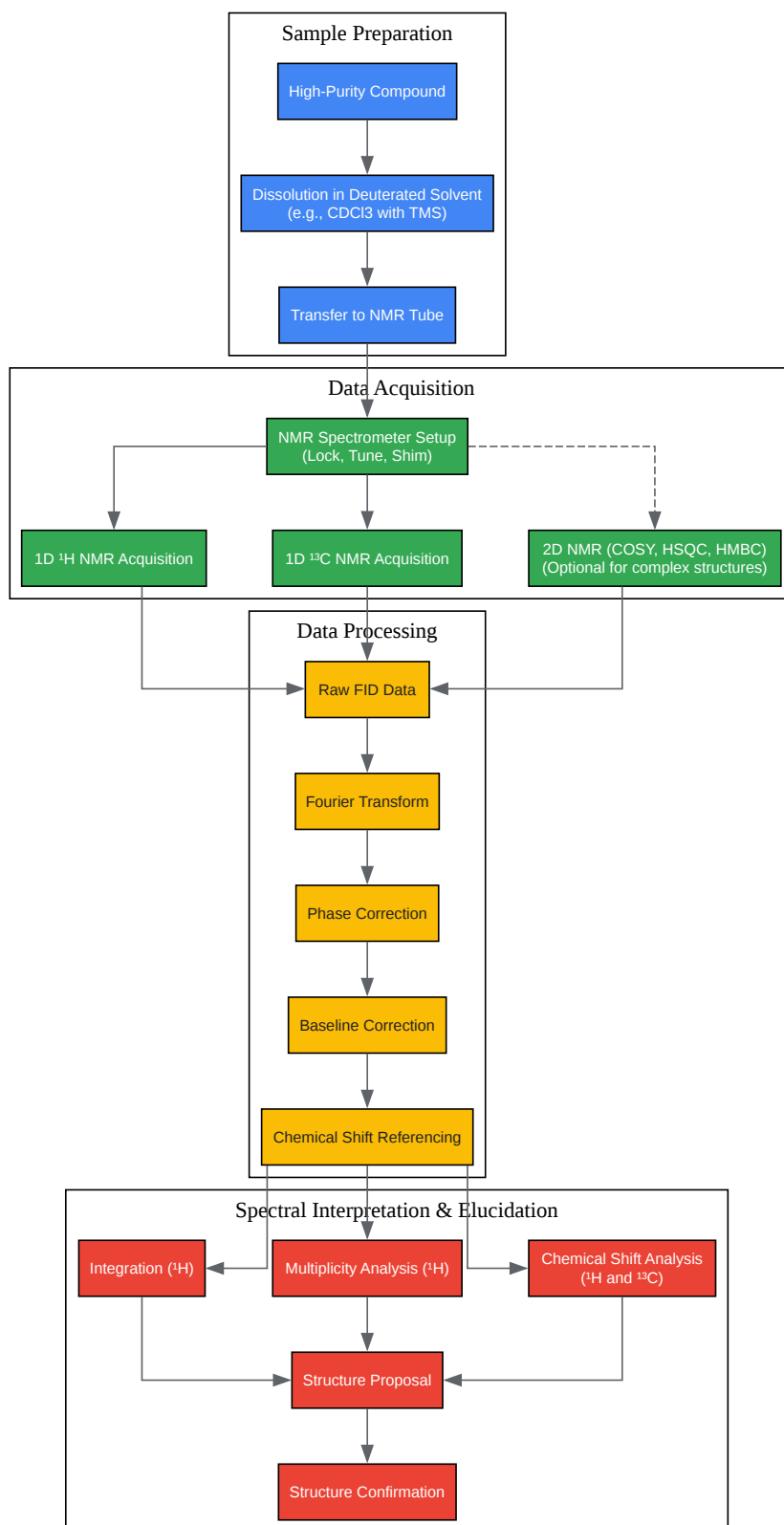
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz instrument, operating at a frequency of 100 MHz. A proton-decoupled pulse program was utilized with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

Data Processing: The raw data (Free Induction Decay) was processed using a Fourier transform. The resulting spectra were phase-corrected, and the baseline was corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C .

NMR Analysis Workflow

The logical progression from sample preparation to the final structural elucidation via NMR spectroscopy is a critical workflow for researchers. The following diagram illustrates the key stages of this process.



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Caption: Workflow for structural elucidation using NMR spectroscopy.

- To cite this document: BenchChem. [Comparative NMR Analysis of 3-Bromo-2-methyl-5-nitropyridine and Structural Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069926#1h-nmr-and-13c-nmr-analysis-of-3-bromo-2-methyl-5-nitropyridine]

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